molecular formula C7H4BrFN2 B14067741 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1352394-94-5

4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B14067741
CAS No.: 1352394-94-5
M. Wt: 215.02 g/mol
InChI Key: NVTYEDLZFXWRKD-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and fluorine substituents on the pyrrolo[2,3-c]pyridine core. It is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of pyrrolo[2,3-c]pyridine derivatives. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for fluorination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine is primarily related to its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

  • 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
  • 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine

Comparison: 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in biological assays .

Properties

CAS No.

1352394-94-5

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

4-bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H

InChI Key

NVTYEDLZFXWRKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)Br)F

Origin of Product

United States

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